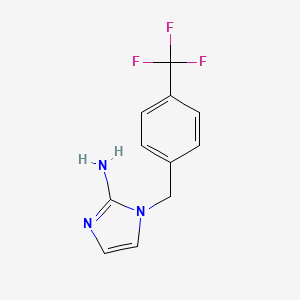

1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine

Description

Properties

IUPAC Name |

1-[[4-(trifluoromethyl)phenyl]methyl]imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-8(2-4-9)7-17-6-5-16-10(17)15/h1-6H,7H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEJDWQOFCPALC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Targeting the Conserved Cysteine: A Technical Guide to Pan-TEAD Auto-Palmitoylation Inhibitors

Executive Summary

The Transcriptional Enhanced Associate Domain (TEAD1–4) family has evolved from "undruggable" transcription factors to high-priority oncology targets. This shift is driven by the discovery of a conserved, druggable hydrophobic pocket responsible for TEAD auto-palmitoylation—a post-translational modification (PTM) critical for TEAD stability and its interaction with the oncogenic co-activators YAP and TAZ.

This guide dissects the covalent 3-aminocarbonyl-tetrahydroisoquinoline scaffold and its derivatives (e.g., K-975), which utilize acrylamide or vinyl sulfonamide warheads to irreversibly modify the conserved cysteine. We provide a rigorous analysis of the structure-activity relationship (SAR), the mechanistic causality of inhibition, and a self-validating protocol for assessing palmitoylation status using 15-HDYA click chemistry.

Part 1: Structural Biology of the Target

The Central Hydrophobic Pocket

Unlike many transcription factors that lack defined ligand-binding domains, TEAD proteins possess a deep, conserved hydrophobic tunnel within their YAP-binding domain (YBD). Under physiological conditions, this pocket is occupied by a palmitate fatty acid (C16), which is covalently attached to a conserved cysteine residue via a thioester bond.[1][2]

Target Residues (Conserved Cysteine):

-

TEAD1: Cys359

-

TEAD2: Cys380

-

TEAD3: Cys371

-

TEAD4: Cys367

The Pharmacophore: Anatomy of the Key Scaffold

The most potent class of pan-TEAD inhibitors relies on a tripartite scaffold design. The logic of this chemical architecture is to mimic the palmitate chain while positioning an electrophile to react with the thiolate of the conserved cysteine.

1. The Hydrophobic Core (The "Anchor")

-

Structure: Often a rigid bicyclic system, such as tetrahydroisoquinoline (THIQ) or an adamantane derivative.

-

Function: This moiety penetrates the deep hydrophobic tunnel, providing the binding energy required for initial non-covalent occupancy. It mimics the aliphatic tail of Palmitoyl-CoA.

-

SAR Insight: Steric bulk here must match the tunnel dimensions; excessive bulk leads to paralog selectivity (e.g., TEAD1 selectivity seen in IK-930), while optimized THIQ cores allow for pan-TEAD engagement.

2. The Linker

-

Structure: A short amide or ether linkage.

-

Function: Orients the warhead toward the cysteine sulfur. Rigidity is preferred to reduce the entropic penalty of binding.

3. The Covalent Warhead (The "Trap")

-

Acrylamide (e.g., K-975): A Michael acceptor that forms a thioether bond with the cysteine. It offers a balance of reactivity and stability.

-

Vinyl Sulfonamide (e.g., DC-TEADin02): A highly reactive electrophile. While potent, it requires careful tuning to avoid off-target toxicity with other cellular thiols.

-

Chloromethyl Ketone (e.g., TED-347): Historically significant but less favored in clinical candidates due to high non-specific reactivity.

Part 2: Mechanism of Action (The "Why")

Inhibition is not merely about blocking the pocket; it is an allosteric disruption mechanism.

-

Loss of Stability: Palmitoylation stabilizes the TEAD protein fold. Blocking this PTM exposes the hydrophobic core to the solvent, leading to thermal instability and proteasomal degradation.

-

Allosteric Uncoupling: The palmitate lipid acts as a structural "glue" that rigidifies the TEAD YBD. Without it, the helix-turn-helix motifs required for YAP/TAZ binding undergo conformational shifts, significantly reducing the affinity for the co-activator.

Pathway Visualization

The following diagram illustrates the causality: Inhibitor binding

Figure 1: Mechanistic logic of covalent TEAD inhibition. The inhibitor outcompetes Palmitoyl-CoA, forming an irreversible adduct that prevents YAP recruitment.

Part 3: Experimental Validation Protocols

To validate a scaffold's efficacy, one must prove it blocks palmitoylation directly, rather than just observing downstream phenotypic changes. The Click Chemistry Palmitoylation Assay is the gold standard.

Protocol: 15-HDYA Click-Chemistry Assay

Objective: Visualize the incorporation of a palmitate analog (15-HDYA) into TEAD proteins and quantify its inhibition by the test compound.

Reagents Required[3][4][5]

-

15-HDYA: 15-hexadecynoic acid (Alkyne-palmitate analog).

-

Lysis Buffer: 1% Triton X-100, 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, Protease Inhibitors.

-

Click Reagents:

-

Biotin-Azide (Tag).

-

TCEP (Tris(2-carboxyethyl)phosphine) – Reducing agent to keep Cu(I) active.

-

TBTA or THPTA – Ligand to stabilize Cu(I).

-

CuSO4 – Copper source.

-

-

Streptavidin Agarose Beads.

Step-by-Step Workflow

-

Cell Treatment (The Competition):

-

Seed HEK293 or NCI-H226 (Mesothelioma) cells.

-

Pre-treat with the Test Inhibitor (e.g., 100 nM K-975) for 2–4 hours.

-

Add 15-HDYA (50–100 µM final) to the media. Incubate for 12–16 hours. Note: The inhibitor competes with the alkyne-lipid for the cysteine site.

-

-

Lysis & Click Reaction:

-

Lyse cells on ice. Clarify by centrifugation.[4]

-

The Click Mix: To 100 µL lysate (1-2 mg/mL), add:

-

100 µM Biotin-Azide.

-

1 mM TCEP (Freshly prepared).

-

100 µM TBTA.

-

1 mM CuSO4.[6]

-

-

Incubate for 1 hour at Room Temperature with rotation. Mechanism: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) covalently links Biotin to any protein that incorporated 15-HDYA.

-

-

Streptavidin Pull-down:

-

Precipitate proteins using Methanol/Chloroform (to remove unreacted free biotin-azide) OR use desalting columns.

-

Resuspend protein pellet and incubate with Streptavidin beads for 2 hours.

-

Wash beads stringently (High salt/detergent) to remove non-specific binders.

-

-

Readout (Western Blot):

-

Elute proteins (boil in SDS loading buffer).

-

Run SDS-PAGE and blot for TEAD .

-

Interpretation: A strong band indicates high palmitoylation (Vehicle control). A weak/absent band indicates successful inhibition (Drug treated).

-

Workflow Visualization

Figure 2: The 15-HDYA Click Chemistry workflow for validating TEAD palmitoylation inhibition.

Part 4: Data Summary & Comparative Analysis

The following table summarizes key inhibitors utilizing the covalent scaffold logic.

| Compound | Scaffold Class | Warhead | Target Scope | Mechanism | Clinical Status |

| K-975 | Tetrahydroisoquinoline | Acrylamide | Pan-TEAD | Covalent (Cys359) | Pre-clinical (Potent in MPM) |

| IK-930 | Proprietary | N/A (Covalent) | TEAD1 Selective | Palmitate blocker | Phase 1 (NCT05228015) |

| VT-3989 | Proprietary | N/A (Covalent) | Pan-TEAD | Palmitate blocker | Phase 1 (NCT04665206) |

| TED-347 | Chloromethyl Ketone | Cl-Ketone | Pan-TEAD | Covalent (Cys359) | Tool Compound (High reactivity) |

| DC-TEADin02 | Vinyl Sulfonamide | Vinyl Sulfonamide | Pan-TEAD | Covalent | Pre-clinical |

Key Data Points for K-975:

-

IC50 (Reporter Assay): ~30 nM (NCI-H226 cells).

-

Selectivity: Highly selective for NF2-deficient mesothelioma cell lines.[7][8]

-

Binding Mode: Crystal structure confirms covalent bond to Cys359 (TEAD1 numbering) [1, 2].

References

-

Kaneda, A., et al. (2020).[4] "The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma."[7][8][9][10] American Journal of Cancer Research.

-

Lu, W., et al. (2019). "Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors."[11][12] European Journal of Medicinal Chemistry.

-

Chan, P., et al. (2016).[4][13] "Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway."[1][13][14] Nature Chemical Biology.[13][14]

-

Noland, C.L., et al. (2016).[4][13] "Palmitoylation of TEAD Transcription Factors Is Required for Their Stability and Function in Hippo Pathway Signaling." Structure.

-

Tang, T., et al. (2021).[4] "Small molecule inhibitors of TEAD auto-palmitoylation selectively inhibit proliferation and tumor growth of NF2-deficient mesothelioma." Molecular Cancer Therapeutics.

Sources

- 1. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting TEAD in cancer [frontiersin.org]

- 4. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode | eLife [elifesciences.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Targeting the Hippo Pathway: Development and Efficacy of a Novel TEAD Inhibitor in Malignant Pleural Mesothelioma [synapse.patsnap.com]

- 10. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway. | Broad Institute [broadinstitute.org]

- 14. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway (Journal Article) | OSTI.GOV [osti.gov]

Fragment-based drug design TEAD palmitate pocket

An In-Depth Technical Guide to Fragment-Based Drug Design Targeting the TEAD Palmitate Pocket

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-focused exploration of fragment-based drug design (FBDD) as applied to the palmitate-binding pocket of the TEA Domain (TEAD) family of transcription factors. It is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology and regenerative medicine.

Introduction: The Hippo-YAP/TAZ-TEAD Axis and the Druggable Palmitate Pocket

The Hippo signaling pathway is a critical regulator of organ size, tissue regeneration, and stem cell biology. Its dysregulation is a hallmark of numerous cancers, where it promotes cell proliferation and suppresses apoptosis. The transcriptional output of this pathway is primarily mediated by the interaction of the coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) with the TEAD family of transcription factors (TEAD1-4).

Historically, the large, flat protein-protein interface (PPI) between YAP/TAZ and TEAD was considered "undruggable" by small molecules. However, the discovery of a deep, hydrophobic "palmitate pocket" at the core of the TEAD protein, distal to the YAP/TAZ binding site, has unveiled a novel and highly attractive allosteric drugging opportunity. This pocket is occupied by a palmitic acid molecule, which is covalently attached to a conserved cysteine residue. This post-translational modification is crucial for TEAD stability and its interaction with YAP/TAZ. Targeting this pocket with small molecules offers a compelling strategy to disrupt TEAD function and inhibit oncogenic signaling.

This guide will detail the strategic application of fragment-based drug design (FBDD) to identify and optimize novel ligands for the TEAD palmitate pocket. FBDD is particularly well-suited for this target due to the well-defined, "greasy" nature of the pocket, which can accommodate small, low-complexity chemical fragments that serve as starting points for potent and selective inhibitors.

The FBDD Workflow for the TEAD Palmitate Pocket

The FBDD process is an iterative cycle of identifying low-molecular-weight fragments that bind to the target, validating their binding mode through structural biology, and then optimizing these fragments into more potent lead compounds.

Figure 1: The iterative workflow for a fragment-based drug design campaign targeting the TEAD palmitate pocket.

Phase 1: Fragment Screening and Hit Identification

Fragment Library Design

The success of an FBDD campaign begins with a well-curated fragment library. For the TEAD palmitate pocket, which is predominantly hydrophobic, the library should be enriched with fragments that possess a higher degree of lipophilicity than a standard library, while still adhering to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).

Table 1: Recommended Fragment Library Properties for TEAD Palmitate Pocket Screening

| Parameter | Recommended Value | Rationale |

| Molecular Weight (MW) | 150 - 300 Da | Ensures fragments are small enough for efficient sampling of chemical space. |

| cLogP | 1.0 - 3.5 | Skewed towards higher lipophilicity to match the target pocket's nature. |

| Number of H-bond Donors | ≤ 3 | Maintains "fragment-like" simplicity and avoids excessive polarity. |

| Number of H-bond Acceptors | ≤ 3 | Maintains "fragment-like" simplicity and avoids excessive polarity. |

| Rotatable Bonds | ≤ 3 | Reduces conformational complexity, aiding in structural elucidation. |

| Aqueous Solubility | > 100 µM | Critical for reliable biophysical screening and subsequent assay development. |

Primary Biophysical Screening

Due to the low affinity of fragment hits, highly sensitive biophysical techniques are required for primary screening.

SPR is a label-free technique that measures changes in refractive index upon binding of an analyte (fragment) to a ligand (TEAD protein) immobilized on a sensor chip.

Experimental Protocol: SPR Screening for TEAD

-

Protein Immobilization: Covalently immobilize purified, full-length TEAD protein onto a CM5 sensor chip via amine coupling. A target immobilization level of 10,000-12,000 Response Units (RU) is recommended.

-

Fragment Screening: Prepare fragment solutions in a suitable running buffer (e.g., HBS-EP+) at a concentration of 100-200 µM.

-

Injection: Inject fragments over the TEAD-immobilized surface and a reference flow cell. A single high concentration injection is sufficient for primary screening.

-

Data Analysis: Monitor the change in RU. Fragments showing a response significantly above the baseline are considered primary hits.

Causality Behind Choices:

-

High Immobilization Level: Maximizes the signal for low-molecular-weight fragments.

-

Reference Flow Cell: Subtracts non-specific binding and bulk refractive index changes, ensuring data quality.

NMR-based screening methods, such as Saturation Transfer Difference (STD) NMR, are powerful for detecting weak fragment binding.

Experimental Protocol: STD-NMR Screening

-

Sample Preparation: Prepare samples containing a low concentration of TEAD protein (e.g., 10-20 µM) and a higher concentration of the fragment (e.g., 100-500 µM) in a deuterated buffer.

-

Data Acquisition: Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum as a control.

-

Data Analysis: Subtract the on-resonance from the off-resonance spectrum. Protons on the fragment that are in close contact with the protein will show signals in the difference spectrum, confirming binding.

Trustworthiness: The self-validating nature of this protocol lies in the comparison between the on- and off-resonance spectra. Only fragments that genuinely interact with the protein will produce a signal in the difference spectrum.

Hit Validation: Orthogonal Assays

Primary hits must be confirmed using an orthogonal method to eliminate false positives. For example, if SPR was the primary screen, a thermal shift assay (TSA) or microscale thermophoresis (MST) can be used for validation.

Phase 2: Structural Characterization of Fragment Hits

The cornerstone of FBDD is the structural elucidation of how a fragment binds to its target. This provides the blueprint for rational, structure-guided optimization.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the high-resolution structure of protein-fragment complexes.

Experimental Protocol: Co-crystallization of TEAD with a Fragment Hit

-

Protein Preparation: Purify TEAD protein to >95% homogeneity.

-

Complex Formation: Incubate the purified TEAD with a 5-10 fold molar excess of the fragment hit.

-

Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using sitting-drop or hanging-drop vapor diffusion.

-

Data Collection and Structure Determination: Diffract X-rays through the resulting crystals and solve the electron density map to reveal the precise binding mode of the fragment in the palmitate pocket.

Figure 2: Workflow for determining the crystal structure of a TEAD-fragment complex.

Phase 3: Fragment-to-Lead Optimization

With a high-resolution crystal structure in hand, medicinal chemists can begin the iterative process of evolving the low-affinity fragment into a high-potency lead compound.

Structure-Guided Medicinal Chemistry

The goal is to increase affinity and selectivity by adding chemical moieties that make new, favorable interactions with the protein, as guided by the crystal structure. Two common strategies are:

-

Fragment Growing: Extending the fragment to reach into adjacent sub-pockets. For the TEAD palmitate pocket, this often involves growing the fragment towards the "gatekeeper" residues that control access to the pocket.

-

Fragment Linking: If two different fragments are found to bind in adjacent sites, they can be chemically linked together to create a larger, higher-affinity molecule.

Structure-Activity Relationship (SAR) and In Vitro Assays

As new compounds are synthesized, their potency must be evaluated to establish a structure-activity relationship (SAR).

Table 2: Key In Vitro Assays for TEAD Inhibitor Development

| Assay Type | Purpose | Example Method |

| Biochemical Assay | Measure direct binding affinity to TEAD. | Isothermal Titration Calorimetry (ITC) or SPR. |

| Cellular Assay | Assess inhibition of TEAD transcriptional activity in a cellular context. | TEAD-responsive luciferase reporter assay in a cancer cell line (e.g., NCI-H226). |

| Target Engagement Assay | Confirm the compound binds to TEAD in living cells. | Cellular Thermal Shift Assay (CETSA). |

The data from these assays feeds back into the design-make-test-analyze cycle, guiding the next round of chemical synthesis and ultimately leading to the selection of a lead candidate for further preclinical development.

Conclusion

The TEAD palmitate pocket represents a validated and highly promising target for the development of novel cancer therapeutics. The FBDD approach, with its emphasis on structural biology and rational design, is an exceptionally powerful strategy for tackling this target. By carefully selecting a fragment library, employing sensitive biophysical screening techniques, and committing to a structure-guided optimization process, researchers can efficiently progress from low-affinity fragments to potent and selective lead compounds with the potential to modulate the oncogenic Hippo-YAP/TAZ-TEAD pathway.

References

-

Zanconato, F., Cordenonsi, M., & Piccolo, S. (2016). The Hippo pathway in cancer. Nature Reviews Cancer, 16(9), 560-571. [Link]

-

Chan, P., et al. (2016). Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway. Nature Chemical Biology, 12(4), 282-289. [Link]

-

Bum-Erdene, K., et al. (2019). Small-Molecule Covalent Modification of a Cysteine in the TEAD-YAP Protein-Protein Interface. ACS Chemical Biology, 14(3), 391-398. [Link]

-

Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery?. Drug Discovery Today, 8(19), 876-877. [Link]

1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine molecular weight and formula

An In-Depth Technical Guide to 1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine: A Privileged Scaffold in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine, a heterocyclic compound of significant interest in contemporary drug discovery. The document elucidates the core physicochemical properties, including its molecular formula and weight, and presents a plausible synthetic pathway. Furthermore, it delves into the rationale behind its design, focusing on the synergistic contribution of the imidazole nucleus and the trifluoromethylbenzyl moiety to its potential pharmacological profile. This guide is intended to be a foundational resource for researchers engaged in the exploration of novel therapeutics, offering both established data and field-proven insights into the evaluation of similar molecular scaffolds.

Core Physicochemical Properties

1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine is a distinct organic molecule characterized by the fusion of a 2-aminoimidazole core with a 4-(trifluoromethyl)benzyl group. This unique combination of a proven pharmacophore and a bio-potentiating functional group makes it a compelling subject for further investigation.

Quantitative Data Summary

The fundamental molecular attributes of 1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine are summarized in the table below. These properties are the cornerstone for all subsequent experimental and computational analyses.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀F₃N₃ | [1][2][3] |

| Molecular Weight | 241.22 g/mol | [1][2][3] |

| CAS Number | 1178774-00-9 | [1][2][4] |

| Synonyms | 1-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-ylamine | [1][2][3] |

| Purity (Typical) | ≥98% | [1] |

| Physical Form | Solid | [5] |

Structural Elucidation and Key Features

The molecular structure of 1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine is notable for two key components:

-

The Imidazole Ring: The imidazole nucleus is a well-established "privileged scaffold" in medicinal chemistry.[6][7] Its prevalence in nature, as a component of the amino acid histidine and the purine bases of DNA, is a testament to its biocompatibility.[6] Imidazole-containing compounds exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][8]

-

The Trifluoromethyl Group (-CF₃): The incorporation of a trifluoromethyl group is a widely employed strategy in modern drug design to enhance a molecule's therapeutic potential.[9] This is due to the unique properties it imparts, such as increased lipophilicity, which can improve cell membrane permeability, and enhanced metabolic stability by blocking sites susceptible to oxidative metabolism.[9]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for 1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be conceptualized based on established organic chemistry principles for the N-alkylation of heterocyclic amines.

Proposed Synthetic Workflow

A logical approach to the synthesis of the target compound involves the nucleophilic substitution reaction between 2-amino-1H-imidazole and 4-(trifluoromethyl)benzyl halide (e.g., bromide or chloride).

Caption: Proposed synthesis of 1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine.

Step-by-Step Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis, which should be optimized for specific laboratory conditions.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-1H-imidazole (1.0 equivalent).

-

Add a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents), to deprotonate the imidazole nitrogen.

-

-

Addition of Alkylating Agent:

-

Slowly add a solution of 4-(trifluoromethyl)benzyl bromide (1.0-1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

-

-

Reaction Progression:

-

The reaction mixture may be stirred at room temperature or heated (e.g., to 60-80 °C) to facilitate the reaction.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine.

-

Potential Applications in Drug Development

The structural features of 1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine suggest its potential as a scaffold for the development of novel therapeutic agents across various disease areas.

-

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The 2-aminoimidazole scaffold can serve as a versatile platform for designing potent and selective kinase inhibitors for applications in oncology and inflammatory diseases.

-

Antimicrobial Agents: The imidazole ring is a key component of several approved antifungal and antibacterial drugs.[10] The introduction of the trifluoromethylbenzyl group could enhance the antimicrobial activity and improve the pharmacokinetic profile of new anti-infective agents.

-

Central Nervous System (CNS) Disorders: The ability of the trifluoromethyl group to increase lipophilicity can facilitate the penetration of the blood-brain barrier. This makes 1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine and its derivatives attractive candidates for targeting CNS disorders.

Conclusion

1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine represents a promising starting point for the design and synthesis of novel drug candidates. Its combination of a biologically active imidazole core and a property-enhancing trifluoromethylbenzyl group provides a strong foundation for further chemical exploration and pharmacological evaluation. This technical guide serves as a comprehensive resource to aid researchers in their efforts to unlock the full therapeutic potential of this and related molecular architectures.

References

-

1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid. PubChem. [Link]

-

1-(4-(Trifluoromethyl)benzyl)-1h-imidazol-2-amine. MilliporeSigma. [Link]

-

Synthesis of Phenyl 1-Benzyl-1H-Benzo[d]Imidazol-2-Ylcarbamates. Connect Journals. [Link]

-

Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

2-(4-sulfamoylphenylamino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxylic acid. PubChem. [Link]

-

Discovery of clinical candidate 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579), a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A). PubMed. [Link]

-

Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit. [Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. [Link]

-

Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

Sources

- 1. 1-(4-(Trifluoromethyl)benzyl)-1h-imidazol-2-amine | 1178774-00-9 [sigmaaldrich.com]

- 2. 1-(4-(Trifluoromethyl)benzyl)-1h-imidazol-2-amine | 1178774-00-9 [sigmaaldrich.com]

- 3. 1-(4-(Trifluoromethyl)benzyl)-1h-imidazol-2-amine | 1178774-00-9 [sigmaaldrich.com]

- 4. 1178774-00-9|1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. longdom.org [longdom.org]

- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [ouci.dntb.gov.ua]

- 8. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jelsciences.com [jelsciences.com]

- 10. scilit.com [scilit.com]

Methodological & Application

Amide coupling protocols for imidazole-2-amines

Application Note: High-Performance Amide Coupling Protocols for Imidazole-2-amines

The acylation of imidazole-2-amine is deceptively difficult. While it appears to be a simple primary amine coupling, the molecule suffers from a "Nucleophilic Paradox" driven by resonance delocalization.

The Challenge:

-

Low Exocyclic Nucleophilicity: The lone pair on the exocyclic amine (

) is heavily delocalized into the imidazole ring to satisfy aromaticity and stabilize the guanidine-like core. This renders it significantly less nucleophilic than a standard aniline or alkyl amine. -

Ambident Reactivity: The endocyclic ring nitrogen (N3) often retains higher nucleophilicity than the exocyclic amine. Standard coupling reagents (EDC, DCC) frequently result in ring acylation (forming a urea-like intermediate) or bis-acylation , rather than the desired amide.

Pathway Visualization: Resonance & Competition

Caption: Figure 1. Resonance delocalization reduces exocyclic amine reactivity, leading to competition between ring nitrogen (kinetic) and exocyclic amine (thermodynamic) acylation.

Protocol A: The Modern Standard (T3P Coupling)

Context: For direct coupling of carboxylic acids to imidazole-2-amines, Propylphosphonic Anhydride (T3P) is the reagent of choice. Unlike HATU or EDC, T3P acts as a powerful dehydrating agent that drives the reaction to completion even with weak nucleophiles, while maintaining low epimerization rates and high solubility of byproducts (water-soluble).

Advantages:

-

Superior activation kinetics for electron-poor amines.

-

Byproducts are water-soluble (simplified workup).

-

Lower risk of racemization for chiral carboxylic acids.

Materials

-

Substrate: Imidazole-2-amine derivative (1.0 equiv)

-

Acid: Carboxylic acid (1.1 – 1.2 equiv)

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: EtOAc (preferred) or DMF (for solubility)

Step-by-Step Methodology

-

Setup: In a dry vial equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.1 equiv) and Base (Pyridine, 3.0 equiv) in anhydrous EtOAc (concentration ~0.2 M).

-

Note: Pyridine acts as both a base and an acyl-transfer catalyst.

-

-

Activation: Add T3P solution (1.5 equiv) dropwise at 0°C. Stir for 10–15 minutes to form the active anhydride species.

-

Addition: Add the Imidazole-2-amine (1.0 equiv) in one portion.

-

Tip: If the amine is an HCl salt, increase base by 1.0 equiv.

-

-

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 2–12 hours.

-

Checkpoint: Monitor by LCMS.[1] If conversion <50% after 4 hours, heat to 50°C.

-

-

Workup (The "T3P Advantage"):

Protocol B: The "Regioselective Guarantee" (Protection Strategy)

Context: If direct coupling yields mixtures of

Workflow Visualization

Caption: Figure 2. Three-step sequence to ensure exclusive exocyclic amidation.

Step-by-Step Methodology

Step 1: Ring Protection [5]

-

Dissolve 2-aminoimidazole (1.0 equiv) in THF/Water (1:1).

-

Add NaHCO₃ (2.5 equiv) and Boc₂O (1.1 equiv).

-

Stir at RT for 16h. The exocyclic amine is less nucleophilic than the ring nitrogen, so the Ring Nitrogen (N1) is preferentially protected.

-

Isolate the 1-Boc-2-aminoimidazole.

Step 2: Hard Acylation

-

Dissolve 1-Boc-2-aminoimidazole (1.0 equiv) in DCM.

-

Add DIPEA (2.0 equiv).[2]

-

Add Acid Chloride (1.1 equiv) or activated ester.

-

Note: Since the ring is blocked, acylation must occur on the exocyclic amine.

-

-

Stir 2–6h at RT. Isolate 1-Boc-2-amidoimidazole.

Step 3: Deprotection

-

Treat with 20% TFA in DCM (or 4M HCl in Dioxane) for 1–2 hours.

-

Concentrate and neutralize to obtain the pure product.

Comparative Data: Reagent Selection Guide

| Feature | T3P (Protocol A) | HATU / DIPEA | Acid Chloride | Boc-Protection (Protocol B) |

| Reactivity | High (Excellent for weak amines) | Moderate (Often sluggish) | Very High | High |

| Regioselectivity | Good (Thermodynamic control) | Variable (Substrate dependent) | Poor (Kinetic control) | Excellent (Forced) |

| Epimerization | Low (<2%) | Moderate | High | N/A |

| Workup | Aqueous wash (Clean) | Column Chromatography usually required | Aqueous wash | Multi-step purification |

| Best For... | General Discovery Chemistry | Simple, non-hindered substrates | Robust, achiral acids | Scale-up / High Purity needs |

Troubleshooting & Optimization

-

Problem: Low Conversion with HATU.

-

Problem: Product is trapped in the aqueous layer during workup.

-

Problem: Regioisomer scrambling (N-acyl migration).

References

-

Dunetz, J. R., et al. (2011).[9][10] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

-

BenchChem Application Note. (2025). "One-Pot Synthesis of 2-Aminoimidazole Derivatives."

-

Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Synthesis of Amides."[11][12] Synlett.

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. ias.ac.in [ias.ac.in]

- 4. REGIOSELECTIVE CONSTRUCTION OF N2-ACYL-C4-ARYLAMINOIMIDAZOLES | Undergraduate Research Journal [epubs.utah.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 7. ijrpc.com [ijrpc.com]

- 8. jpt.com [jpt.com]

- 9. scribd.com [scribd.com]

- 10. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 11. bachem.com [bachem.com]

- 12. amri.staging.ribbitt.com [amri.staging.ribbitt.com]

Application Notes & Protocols for the Preparation of N-acylated 2-Aminoimidazole Derivatives

Introduction: The Significance of N-Acylated 2-Aminoimidazoles in Drug Discovery

The 2-aminoimidazole (2-AI) scaffold is a privileged heterocyclic motif frequently found in marine natural products, such as those isolated from sponges of the Leucetta family.[1] These compounds exhibit a remarkable breadth of biological activities, including antimicrobial, antifungal, and cytotoxic properties.[2] The N-acylated derivatives, in particular, have garnered significant attention from the medicinal chemistry community. The acyl group can serve as a crucial pharmacophoric element, modulating the compound's target affinity, selectivity, and pharmacokinetic properties. For instance, the natural product naamidine A is an N-acylated 2-aminoimidazole that selectively inhibits epidermal growth factor receptor (EGFR)-dependent cellular proliferation.[3] As such, the development of robust and efficient synthetic routes to N-acylated 2-aminoimidazoles is a critical endeavor for academic research and pharmaceutical drug development.[4][5]

This guide provides an in-depth analysis of the synthetic challenges and presents validated protocols for the preparation of these valuable compounds, with a focus on achieving regioselective mono-acylation.

The Core Challenge: Regioselectivity in Acylation

The direct acylation of a 2-aminoimidazole core presents a significant synthetic hurdle. The molecule contains multiple nucleophilic nitrogen atoms, and its tautomeric nature complicates predictable reactivity. The primary challenge is the formation of undesired side products, most commonly the N²,N²-diacylated derivative, alongside the desired N²-mono-acylated product.[1][6] In some cases, forcing conditions are required, which can lead to complex product mixtures and difficult purification.[1]

This lack of selectivity stems from the high nucleophilicity of the exocyclic amino group, which can readily undergo a second acylation event after the initial mono-acylation.

Strategic Approaches to Selective N²-Acylation

To overcome the challenge of diacylation, synthetic strategies have evolved beyond simple direct acylation. A highly effective and authoritative method involves a multi-step sequence that leverages a protected cyclic intermediate. This approach, developed by Movassaghi and colleagues, prevents the formation of diacylated byproducts by controlling the tautomeric form of the imidazole precursor, thereby enabling selective mono-acylation.[1][3]

The general workflow involves the formation of an N³-protected cyclic ene-guanidine, which is then selectively acylated at the N² position. A final deprotection and isomerization step yields the desired N²-acyl-2-aminoimidazole.

Experimental Protocols

This section provides two distinct protocols. The first describes a direct acylation which often yields mixtures, illustrating the core problem. The second details the more advanced, selective synthesis of a mono-N²-acyl-2-aminoimidazole derivative, based on authoritative, published methods.[1]

Protocol 1: Direct Acylation of 2-Aminoimidazole (Illustrative)

This protocol demonstrates the direct acylation approach. It is important to note that this method frequently results in a mixture of mono- and di-acylated products, necessitating careful monitoring and often challenging chromatographic separation.[1]

Principle: The exocyclic amino group of the 2-aminoimidazole acts as a nucleophile, attacking the electrophilic acyl chloride. The resulting mono-acylated product can be further acylated to form the di-acylated byproduct.

Materials:

-

Substituted 2-aminoimidazole (1.0 eq)

-

Acyl chloride (e.g., 2-fluorobenzoyl chloride) (1.1 - 2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Base (e.g., Triethylamine (Et₃N) or Pyridine) (2.0 eq)

-

Anhydrous glassware, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Under a nitrogen atmosphere, dissolve the starting 2-aminoimidazole (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Note: It is common to observe the formation of a new, less polar spot corresponding to the di-acylated product.

-

Upon completion or when the ratio of di-acylated product becomes significant, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexanes/ethyl acetate or toluene/methanol with 1% Et₃N) to separate the mono- and di-acylated products.[1][6]

Protocol 2: Selective Synthesis of a Mono-N²-Acyl-2-Aminoimidazole

This protocol is adapted from the synthesis of N²-acyl analogues of naamidine A and provides a reliable method for obtaining exclusively the mono-acylated product.[1] It involves the acylation of a pre-formed N³-protected imidazolidine intermediate.

Principle: An N³-protected imidazolidine intermediate constrains the system, preventing di-acylation. The exocyclic N²-imino group is selectively acylated. A subsequent deprotection/isomerization step affords the final aromatic N²-acyl-2-aminoimidazole.[1]

Materials:

-

N³-protected 2-iminoimidazolidine precursor (e.g., Benzyl-4-(4-(benzyloxy)benzyl)-5-((Z)-4-methoxybenzylidene)-3-methyl-2-iminoimidazolidine-1-carboxylate) (1.0 eq)

-

Acyl chloride (e.g., 2-fluorobenzoyl chloride) (1.2 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Methanol (MeOH)

-

Anhydrous glassware, magnetic stirrer, nitrogen atmosphere setup

Procedure:

Step A: Selective N²-Acylation

-

Flame-dry all glassware and allow to cool under a positive pressure of nitrogen.

-

Dissolve the N³-protected 2-iminoimidazolidine precursor (1.0 eq) in anhydrous acetonitrile.

-

Add the acyl chloride (1.2 eq) to the solution at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude N²-acylated intermediate is often used directly in the next step without further purification. An example is the synthesis of compound 16b with an 89% yield.[1]

Step B: Deprotection and Aromatization

-

Dissolve the crude N²-acylated intermediate from Step A in methanol.

-

Carefully add 10% Palladium on carbon (approx. 20% by weight of the substrate).

-

Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (a balloon is sufficient for small scale; 60 psi may be used for larger scales).[1]

-

Stir the suspension vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the reaction is complete.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue. Purification methods can include flash chromatography or trituration with a suitable solvent like diethyl ether to yield the pure N²-acyl-2-aminoimidazole.[1][6]

Data Summary and Characterization

The successful synthesis of N-acylated 2-aminoimidazoles must be confirmed by rigorous analytical characterization. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition, while NMR (¹H and ¹³C) confirms the structure and purity. Infrared (IR) spectroscopy can identify key functional groups like C=O and N-H stretches.

Table 1: Examples of Synthesized N-Acylated 2-Aminoimidazole Derivatives

| Entry | Product Name/Number | Key Conditions | Yield | Characterization Highlights (from literature) | Reference |

| 1 | Naamine A (8) | H₂, Pd/C, MeOH | 84% | ¹H NMR (CD₃OD, 500 MHz): δ 7.08 (d, J=8.3 Hz, 2H), 3.72 (s, 3H), 3.08 (s, 3H). HRMS (ESI+): calcd for C₁₉H₂₂N₃O₂ m/z (M+H) 324.1712, found 324.1714. | [1][6] |

| 2 | Compound 17b | Trituration with diethyl ether | 88% | ¹H NMR (DMSO-d₆, 300 MHz): δ 9.29 (s, 1H), 7.80 (s, 1H), 3.71 (s, 3H), 3.20 (s, 3H). HRMS (ESI+): calcd for C₂₆H₂₄N₃O₃FNa m/z (M+Na) 468.1699, found 468.1700. | [1][6] |

| 3 | Compound 6 | Flash Chromatography (PhMe/MeOH with 1% Et₃N) | 76% | ¹³C NMR (CDCl₃, 125 MHz): δ 163.3, 158.5, 157.0, 155.2. IR (thin film): 3335, 1789, 1665, 1612 cm⁻¹. | [1][6] |

Field-Proven Insights & Troubleshooting

-

Minimizing Di-acylation in Direct Protocols: If Protocol 1 must be used, employ slow addition of the acylating agent at low temperatures (0 °C to -20 °C) and use slightly less than one equivalent of the acylating agent. This can favor mono-acylation, but will result in incomplete conversion of the starting material.

-

Catalyst Inactivation: During the hydrogenation step (Protocol 2, Step B), ensure the substrate is fully dissolved. Poorly soluble materials can coat the palladium catalyst, reducing its activity. If the reaction stalls, filtering and adding fresh catalyst may be necessary.

-

Purification Strategy: The basicity of the 2-aminoimidazole core can cause streaking on silica gel columns. To mitigate this, it is common practice to add a small amount of a basic modifier, such as 1% triethylamine, to the eluent.[1]

-

Solvent Choice: All reactions requiring anhydrous conditions must be performed with freshly dried solvents and under an inert atmosphere (nitrogen or argon) to prevent hydrolysis of the acylating agent and other side reactions.[1]

Conclusion

The synthesis of N-acylated 2-aminoimidazoles is a pivotal task for the advancement of medicinal chemistry programs targeting this scaffold. While direct acylation is fraught with selectivity issues, robust, multi-step strategies that control the reactivity of the imidazole core have proven highly effective. The protocol involving the acylation of a protected imidazolidine followed by deprotection and aromatization stands as an authoritative and reliable method for accessing clean, mono-acylated products. By understanding the underlying chemical principles and employing these validated protocols, researchers can efficiently generate diverse libraries of these potent molecules for biological evaluation.

References

-

Zajc, B., et al. (2015). Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues. The Journal of Organic Chemistry, 80(19), 9691–9700. [Link]

-

Ilaš, J., et al. (2025). 2-Aminoimidazoles in Medicinal Chemistry. ResearchGate. [Link]

-

Various Authors. (2009). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry. [Link]

-

Zajc, B., et al. (2015). Synthesis of Naamidine A and Selective Access to N(2)-Acyl-2-aminoimidazole Analogues. The Journal of Organic Chemistry. [Link]

-

Yahyazadeh, A., et al. (2012). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. [Link]

-

Zajc, B., et al. (2015). Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues. ACS Publications. [Link]

-

Roda, G., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 925. [Link]

-

Štefane, B. & Polanc, S. (2009). 2-Aminoimidazoles. ResearchGate. [Link]

-

Anonymous. (n.d.). Scheme 17: Acylation reaction of 2-aminobenzimidazole. ResearchGate. [Link]

-

Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]

-

Anonymous. (2017). REGIOSELECTIVE CONSTRUCTION OF N2-ACYL-C4-ARYLAMINOIMIDAZOLES. Undergraduate Research Journal, University of Utah. [Link]

-

Žula, A., et al. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini Reviews in Medicinal Chemistry, 13(13), 1921-1943. [Link]

-

D. Michael, A., & Wolfe, J. P. (2010). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 12(20), 4686–4689. [Link]

-

Žula, A., et al. (2013). 2-Aminoimidazoles in Medicinal Chemistry. Bentham Science. [Link]

-

Mackenzie, G., et al. (1986). Purines, pyrimidines, and imidazoles. Part 64. Alkylation and acylation of some aminoimidazoles related to intermediates in purine nucleotide de novo and thiamine biosynthesis. Journal of the Chemical Society, Perkin Transactions 1, 1-10. [Link]

Sources

- 1. Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Naamidine A and Selective Access to N(2)-Acyl-2-aminoimidazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis and Evaluation of Imidazole-Based Inhibitors of the YAP/TAZ-TEAD Protein-Protein Interaction

Abstract

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a key driver in various cancers. The transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) are the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEAD family of transcription factors, driving the expression of genes that promote cell proliferation and suppress apoptosis.[1][2] The disruption of the YAP/TAZ-TEAD protein-protein interaction (PPI) has therefore emerged as a promising therapeutic strategy for a range of solid tumors.[3] The imidazole scaffold is a "privileged" structure in medicinal chemistry, known for its favorable drug-like properties and its ability to engage in diverse biological interactions.[4][5] This application note provides a comprehensive guide for the rational design, synthesis, and biological evaluation of novel YAP/TAZ-TEAD interaction inhibitors based on a trisubstituted imidazole core. We present detailed, field-proven protocols for chemical synthesis via a modified Debus-Radziszewski reaction, primary biochemical screening using an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA), and secondary cell-based validation with a TEAD-responsive luciferase reporter assay.

Introduction: The Rationale for Targeting YAP/TAZ-TEAD with Imidazole Scaffolds

The Hippo pathway's core consists of a kinase cascade including MST1/2 and LATS1/2.[2] When active, LATS1/2 phosphorylate YAP and TAZ, leading to their cytoplasmic sequestration and degradation.[6] In many cancers, this pathway is silenced, resulting in the accumulation of unphosphorylated YAP/TAZ in the nucleus.[1] Nuclear YAP/TAZ act as transcriptional co-activators by binding to TEAD transcription factors (TEAD1-4), which are the ultimate drivers of the oncogenic gene expression program.[6][3]

Directly targeting the intrinsically disordered YAP and TAZ proteins has proven challenging.[7][8] Consequently, inhibiting the YAP/TAZ-TEAD PPI offers a more viable therapeutic entry point. Small molecules have been developed that allosterically bind to a central lipid pocket on TEAD, preventing the conformational changes necessary for YAP/TAZ binding.[9][10]

The imidazole ring is an attractive scaffold for designing PPI inhibitors. Its aromatic nature and hydrogen bonding capabilities allow it to mimic key amino acid side chains, such as histidine, and participate in critical interactions at protein interfaces.[4][11][12] Its synthetic tractability allows for the systematic exploration of chemical space around a core structure, facilitating the optimization of potency and pharmacokinetic properties.[13][14] This guide outlines a complete workflow, from the synthesis of a hypothetical library of imidazole-based compounds to their functional characterization as YAP/TAZ-TEAD inhibitors.

Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the Hippo signaling pathway and the proposed mechanism of action for the imidazole-based inhibitors.

Caption: The Hippo Pathway and Point of Inhibition.

Synthetic Chemistry: Imidazole Scaffold Synthesis

We propose the synthesis of a library of 2,4,5-trisubstituted imidazoles using a microwave-assisted Debus-Radziszewski reaction. This one-pot, three-component reaction offers high efficiency and allows for structural diversity by varying the starting aldehyde, dicarbonyl, and amine components.[1][15]

General Synthetic Scheme

The general scheme involves the condensation of a 1,2-dicarbonyl compound (R2-C(O)-C(O)-R3), an aldehyde (R1-CHO), and a source of ammonia (ammonium acetate) to yield the desired imidazole core.

Caption: General scheme for Debus-Radziszewski imidazole synthesis.

Detailed Experimental Protocol: Synthesis of a Model Compound (JM-001)

This protocol describes the synthesis of a hypothetical model compound, JM-001 (2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole), designed to probe a key hydrophobic pocket.

Materials:

-

Benzil (1,2-diphenylethane-1,2-dione)

-

4-Chlorobenzaldehyde

-

Ammonium acetate (NH₄OAc)

-

Glacial acetic acid

-

Microwave reactor vials (10 mL)

-

Ethanol

-

Deionized water

Protocol:

-

Reagent Preparation: In a 10 mL microwave reactor vial, add benzil (210 mg, 1.0 mmol, 1.0 eq), 4-chlorobenzaldehyde (140 mg, 1.0 mmol, 1.0 eq), and ammonium acetate (770 mg, 10.0 mmol, 10.0 eq).

-

Solvent Addition: Add 3 mL of glacial acetic acid to the vial.

-

Reaction Setup: Seal the vial with a cap and place it in the cavity of a microwave synthesizer.

-

Microwave Irradiation: Heat the reaction mixture to 120°C and hold for 15 minutes with magnetic stirring. Causality: Microwave irradiation accelerates the reaction by efficiently heating the polar solvent, significantly reducing reaction times compared to conventional refluxing.[1]

-

Work-up: After cooling the vial to room temperature, pour the reaction mixture into a beaker containing 30 mL of ice-cold water. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration through a Büchner funnel.

-

Washing: Wash the crude product on the filter with cold deionized water (2 x 15 mL) to remove excess acetic acid and ammonium salts.

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure JM-001 as a white crystalline solid.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Library Synthesis and Data Presentation

By varying the aldehyde and dicarbonyl starting materials, a library of analogs can be rapidly synthesized.

Table 1: Representative Library of Synthesized Imidazole Analogs

| Compound ID | R1 (from Aldehyde) | R2, R3 (from Dicarbonyl) | Yield (%) |

|---|---|---|---|

| JM-001 | 4-Chlorophenyl | Phenyl, Phenyl | 88 |

| JM-002 | 4-Methoxyphenyl | Phenyl, Phenyl | 91 |

| JM-003 | 3-Trifluoromethylphenyl | Phenyl, Phenyl | 85 |

| JM-004 | 4-Chlorophenyl | 4-Fluorophenyl, 4-Fluorophenyl | 83 |

Biological Evaluation: Screening and Validation

A two-tiered screening approach is employed. A biochemical AlphaLISA assay serves as the primary high-throughput screen to identify direct inhibitors of the YAP-TEAD interaction. Hits are then validated in a secondary cell-based TEAD transcriptional reporter assay to confirm activity in a physiological context.

Caption: Workflow for inhibitor synthesis and evaluation.

Primary Screen: AlphaLISA for YAP-TEAD Interaction

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay. A biotinylated peptide derived from the TEAD-binding domain of YAP is captured by Streptavidin-coated Donor beads. Recombinant GST-tagged TEAD protein is captured by anti-GST-conjugated Acceptor beads. When YAP and TEAD interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. An inhibitor will disrupt the interaction, separating the beads and causing a decrease in signal.[5][16]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 1x PBS, 0.1% BSA, 0.1% Tween-20.

-

Recombinant Proteins: Dilute GST-TEAD (YBD, aa 217-434) and Biotin-YAP (TBD, aa 50-100) in Assay Buffer to desired working concentrations.

-

Test Compounds: Prepare a 10-point, 3-fold serial dilution of each imidazole compound in DMSO, then dilute into Assay Buffer. Final DMSO concentration should be ≤ 0.5%.

-

-

Assay Procedure (384-well format):

-

Add 2.5 µL of compound dilution (or DMSO vehicle control) to each well of a white opaque 384-well plate.

-

Add 5 µL of GST-TEAD solution (final concentration ~10 nM).

-

Add 5 µL of Biotin-YAP solution (final concentration ~10 nM).

-

Incubate for 60 minutes at room temperature, protected from light. Causality: This pre-incubation allows the inhibitor to bind to its target and establish equilibrium before the detection reagents are added.

-

Add 12.5 µL of a pre-mixed solution of anti-GST Acceptor beads and Streptavidin Donor beads (final concentration 20 µg/mL each).

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader (e.g., PerkinElmer EnVision).

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls.

-

Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Secondary Screen: TEAD-Responsive Luciferase Reporter Assay

Principle: This cell-based assay measures the transcriptional activity of the YAP/TAZ-TEAD complex. HEK293T or MDA-MB-231 cells are transiently or stably transfected with a reporter plasmid containing multiple TEAD binding sites (e.g., 8xGTIIC) upstream of a firefly luciferase gene.[8][17] When YAP/TAZ activate TEAD, luciferase is expressed, producing a luminescent signal in the presence of its substrate. Inhibitors that prevent YAP/TAZ-TEAD interaction will reduce luciferase expression and signal. A constitutively expressed Renilla luciferase is often co-transfected to normalize for cell viability and transfection efficiency.[17]

Protocol:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in a 96-well white, clear-bottom plate at a density that allows for logarithmic growth.

-

Transfect cells with the 8xGTIIC-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Allow cells to recover for 24 hours post-transfection.

-

-

Compound Treatment:

-

Prepare serial dilutions of hit compounds from the primary screen in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include DMSO vehicle controls.

-

Incubate for 24 hours. Causality: A 24-hour incubation is typically sufficient to observe changes in gene expression and protein levels resulting from pathway inhibition.

-

-

Lysis and Luminescence Reading:

-

Remove the medium and lyse the cells according to the manufacturer's protocol for a dual-luciferase reporter assay system (e.g., Promega Dual-Glo®).

-

Measure both firefly and Renilla luciferase activity sequentially in a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well (Firefly/Renilla ratio).

-

Calculate the percent inhibition of the normalized signal relative to DMSO-treated controls.

-

Determine cellular IC₅₀ values by plotting percent inhibition against compound concentration.

-

Data Interpretation and Structure-Activity Relationship (SAR)

The data from both assays allow for a comprehensive evaluation of the synthesized compounds and the development of an initial SAR.

Table 2: Biological Activity of Imidazole Analogs

| Compound ID | AlphaLISA IC₅₀ (µM) | Luciferase Reporter IC₅₀ (µM) |

|---|---|---|

| JM-001 | 0.45 | 1.2 |

| JM-002 | 8.9 | > 20 |

| JM-003 | 0.21 | 0.8 |

| JM-004 | 0.33 | 1.0 |

Interpretation:

-

JM-001 shows good biochemical and cellular activity, establishing a solid lead.

-

The poor activity of JM-002 (4-methoxy) compared to JM-001 (4-chloro) suggests that an electron-donating group at this position is detrimental, while an electron-withdrawing, hydrophobic group is preferred.

-

The improved potency of JM-003 (3-CF₃) reinforces the hypothesis that a strong electron-withdrawing group enhances activity, potentially through improved binding interactions in the TEAD pocket.

-

JM-004 demonstrates that modifications to the R2/R3 phenyl rings are tolerated and can be used for further optimization of properties like solubility or metabolic stability.

Caption: Rational approach to Structure-Activity Relationship (SAR).

Conclusion

This application note provides a detailed, integrated workflow for the synthesis and evaluation of novel imidazole-based inhibitors targeting the YAP/TAZ-TEAD interaction. The protocols herein are designed to be robust and adaptable, enabling researchers to efficiently generate and screen compound libraries. The Debus-Radziszewski synthesis offers a versatile platform for creating chemical diversity, while the combination of a high-throughput AlphaLISA screen and a physiologically relevant luciferase reporter assay provides a reliable pipeline for hit identification and validation. This comprehensive approach will empower researchers in drug discovery to develop potent and selective modulators of the Hippo pathway for cancer therapy.

References

-

Frontiers. (2026, January 20). Targeting Hippo-YAP/TAZ signaling pathway: an updated review demonstrating the therapeutic potential of key plant derived anticancer compounds. [Link]

-

MDPI. (2022, February 17). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. [Link]

-

MDPI. Special Issue : Drug Discovery Targeting the Hippo Signaling Pathway. [Link]

-

PMC. Small molecules inhibiting the nuclear localization of YAP/TAZ for chemotherapeutics and chemosensitizers against breast cancers. [Link]

-

PubMed. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells. [Link]

-

PubMed. (2026, January 21). Targeting Hippo-YAP/TAZ signaling pathway: an updated review demonstrating the therapeutic potential of key plant derived anticancer compounds. [Link]

-

Springer. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells. [Link]

-

Portland Press. (2022, February 4). The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer. [Link]

-

Drug Hunter. (2023, November 15). TEAD Time: Why the Hippo-YAP/TAZ/TEAD Pathway is Having a Moment in Oncology. [Link]

-

Scribd. Radziszewskis Imidazole Synthesis. [Link]

-

ResearchGate. The Debus–Radziszewski imidazole synthesis. [Link]

-

Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]

-

PNAS. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway. [Link]

-

YouTube. (2025, February 23). Debus Radzisewski Imidazole Synthesis. [Link]

-

Frontiers. (2022, November 29). Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity. [Link]

-

BPS Bioscience. Hippo Pathway/TEAD Luciferase Reporter MCF7 Cell Line. [Link]

-

Indigo Biosciences. Human TEAD4/YAP (Hippo Pathway) Reporter Assay System. [Link]

-

PMC. (2020, May 18). Recent advances in the synthesis of imidazoles. [Link]

-

PMC. (2024, May 16). Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. [Link]

-

bioRxiv. (2023, August 31). Novel YAP1/TAZ pathway inhibitors identified through phenotypic screening with potent anti-tumor activity via blockade of GGTase. [Link]

-

PMC. (2021, July 29). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. [Link]

-

PubMed. (2024, July 18). Discovery of YAP1/TAZ pathway inhibitors through phenotypic screening with potent anti-tumor activity via blockade of Rho-GTPase signaling. [Link]

-

PMC. (2019, October 19). Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors. [Link]

-

MDPI. (2023, April 27). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]

-

ACS Publications. (2026, February 13). Discovery and In Vivo Evaluation of Aryl Ether YAP1/TEAD Inhibitors for the Treatment of Hippo-Driven Malignancies. [Link]

-

PMC. (2025, May 8). Identification of YAP regulators through high-throughput screening and NanoBiT-based validation-drug repositioning for cancer therapy. [Link]

-

Life Science Alliance. (2025, July 31). Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma. [Link]

-

ResearchGate. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. [Link]

-

PubMed. (2021, January 25). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. [Link]

-

PMC. Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes. [Link]

-

University of Leeds. New methods to modulate protein-protein interactions for drug discovery. [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. iccb.med.harvard.edu [iccb.med.harvard.edu]

- 6. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Identification of YAP regulators through high-throughput screening and NanoBiT-based validation-drug repositioning for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajwilsonresearch.com [ajwilsonresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Targeting the Hippo/YAP/TAZ signalling pathway: Novel opportunities for therapeutic interventions into skin cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

Troubleshooting & Optimization

Preventing oxidation of 2-aminoimidazoles during synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminoimidazoles (2-AIs). This guide provides in-depth troubleshooting advice and preventative protocols to address a critical challenge in the synthesis of this important heterocyclic scaffold: oxidation. The electron-rich nature of the 2-aminoimidazole core makes it highly susceptible to oxidative degradation, leading to colored impurities, low yields, and complex purification challenges. This document is designed to provide you with the foundational knowledge and practical steps to mitigate these issues effectively.

Part 1: Fundamental Principles - The "Why" of 2-Aminoimidazole Oxidation

Understanding the root cause of oxidation is the first step toward prevention. The 2-amino group is a strong electron-donating group, which increases the electron density of the imidazole ring system. This heightened nucleophilicity makes the molecule susceptible to attack by electrophilic oxidizing agents, including atmospheric oxygen.

Oxidation can occur through several pathways, often initiated by atmospheric oxygen, especially under basic conditions which can lead to the formation of anions.[1] Common oxidative byproducts include 2-imidazolones (glycocyamidines), dimeric structures like 2,2'-azoimidazoles, and even 2-nitroimidazoles.[1][2] The reaction can be inadvertently promoted by certain reagents used in synthesis, such as N-chlorosuccinimide (NCS) or bromine in DMSO, which can convert the target 2-AI into undesired unsaturated imidazolinones.[2]

Visualizing the Oxidation Problem

The following diagram illustrates the central challenge: the desired 2-aminoimidazole is prone to degradation into various oxidized byproducts under common laboratory conditions. Effective preventative strategies act as barriers to these unwanted pathways.

Caption: Logical workflow for preventing 2-aminoimidazole oxidation.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and handling of 2-aminoimidazoles in a practical question-and-answer format.

Q1: My reaction mixture turned yellow/brown upon workup or purification. What happened?

A1: A yellow or brown discoloration is a classic indicator of oxidation.[3] The primary amino group on the aromatic ring is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of highly conjugated, colored impurities such as azo compounds or complex polymeric materials.[1][3] This process is often accelerated by exposure to air, light, and elevated temperatures during solvent evaporation or chromatography.[3]

Q2: My yield is consistently low, and my crude NMR/LC-MS shows multiple unexpected peaks. How can I confirm if oxidation is the cause?

A2: To confirm oxidation, carefully analyze your mass spectrometry data. Look for masses corresponding to the addition of oxygen atoms (+16 Da for hydroxylation or N-oxide formation, -2H + O for imidazolone formation) or dimerization (+ M-2H for azo-dimer). For example, the conversion of a 2-aminoimidazole to a 2-imidazolone is a common oxidative degradation pathway.[4] HPLC-MS/MS is a powerful tool for detecting and quantifying such oxidized derivatives.[5]

Q3: I am performing a reaction on another part of the molecule that requires an oxidizing agent. How can I protect the 2-aminoimidazole core?

A3: It is highly advisable to protect the 2-amino group before proceeding with oxidation reactions on other parts of the molecule.[3] The amino group's electron-donating nature activates the ring, making it more susceptible to oxidation than many other functional groups. By converting the amine to a less-activating group, you can significantly improve the stability of the core. See Protocol 2 for detailed methods on applying protecting groups like Boc or Cbz. N-tosyl protection has also been successfully used in multi-step syntheses.[6][7]

Q4: Can I simply add an antioxidant to my reaction to solve the problem?

A4: While adding an antioxidant can be effective, it is not a universal solution and must be approached with care. Antioxidants, such as radical scavengers like BHT (butylated hydroxytoluene), can prevent autoxidation initiated by atmospheric oxygen. However, their effectiveness depends on the specific reaction conditions and the primary oxidant. The antioxidant must be compatible with your reagents and not interfere with the desired transformation. It is generally considered a supplementary measure to the primary strategies of using an inert atmosphere and deoxygenated solvents. Some imidazole derivatives themselves have been studied for their antioxidant properties, but in this context, we are focused on preventing the degradation of the target molecule.[8][9][10]

Q5: During purification via silica gel chromatography, my product seems to be degrading on the column. What can I do?

A5: Degradation on silica gel is a common problem for sensitive compounds. Several factors could be at play:

-

Air Exposure: The large surface area of the silica gel in the presence of air can accelerate oxidation.

-

Acidity of Silica: Standard silica gel is slightly acidic, which can catalyze decomposition.

-

Long Residence Time: Slow-running columns increase the time the compound is exposed to these conditions.

Solutions:

-

Deoxygenate Solvents: Use solvents that have been sparged with nitrogen or argon for your mobile phase.[3]

-

Neutralize Silica: Prepare a slurry of the silica gel in your starting eluent and add a small amount of a non-nucleophilic base like triethylamine (~0.1-1% v/v), then evaporate the solvent before packing the column. This neutralizes acidic sites.

-

Use a Different Stationary Phase: Consider using neutral alumina or a less-reactive phase like C18 (reverse-phase).

-

Work Quickly: Optimize your chromatography to be as fast as possible. Flash chromatography is preferred over gravity columns.

Part 3: Preventative Strategies & Protocols

Proactive prevention is far more effective than attempting to remove oxidative byproducts after they have formed. The following protocols provide detailed, actionable steps to protect your 2-aminoimidazole compounds.

Protocol 1: Performing Reactions Under an Inert Atmosphere

The most critical step in preventing oxidation is the rigorous exclusion of oxygen. Many modern synthetic procedures for 2-AIs explicitly state the need for an inert atmosphere.[11][12]

Objective: To set up a reaction vessel that is free of atmospheric oxygen.

Materials:

-

Round-bottom flask with at least two necks (or a single-neck flask with a gas adapter)

-

Rubber septa

-

Source of inert gas (Nitrogen or Argon) with a regulator

-

Gas inlet needle and gas outlet needle (or bubbler)

-

Schlenk line (optional, but recommended for advanced techniques)

Step-by-Step Methodology:

-